Orthogonal Halogen Reactivity
This compound possesses two distinct halogen substituents (Br and Cl) with established, divergent reactivity profiles. A foundational study on Suzuki-Miyaura couplings with halogenated pyrimidines demonstrates that chloro-substituents are preferentially reactive under specific conditions, enabling a stepwise, chemoselective derivatization strategy not possible with symmetric (di-bromo or di-chloro) analogs [1]. This orthogonal reactivity allows for controlled, sequential functionalization of the pyrimidine core.
| Evidence Dimension | Reactivity in Suzuki Coupling |
|---|---|
| Target Compound Data | Contains one Br and one Cl substituent, enabling potential for sequential functionalization. |
| Comparator Or Baseline | Symmetric dihalogenated pyrimidines (e.g., di-bromo or di-chloro) which lack inherent chemoselectivity. |
| Quantified Difference | Not quantified as a direct comparison; based on class-level reactivity principles established for halogenated pyrimidines [1]. |
| Conditions | Suzuki-Miyaura cross-coupling reactions as per the general methods described in the cited literature [1]. |
Why This Matters
This provides a clear, predictable synthetic advantage for building diverse, patentable chemical libraries without needing to re-optimize reaction conditions for each new target.
- [1] KuuJia. (n.d.). Cas no 3438-56-0 (5-Bromo-4-chloro-6-phenylpyrimidine). KuuJia.com. View Source
